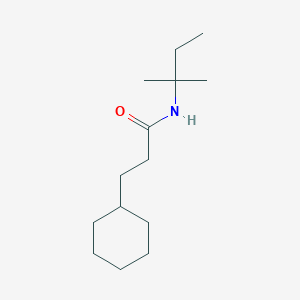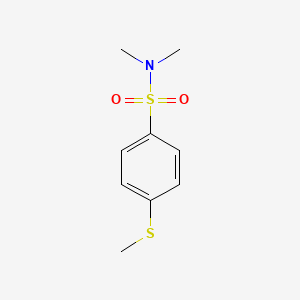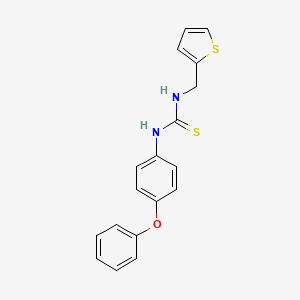
4-nitrobenzaldehyde (2-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzaldehyde (2-nitrophenyl)hydrazone, also known as 2-nitrophenylhydrazone (NPH), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. NPH is used as a reagent in analytical chemistry, particularly in the determination of carbonyl compounds.
作用机制
The mechanism of action of NPH involves the formation of a Schiff base intermediate with carbonyl compounds. The Schiff base is then reduced by hydrazine to form NPH. The yellow color of the product is due to the formation of a conjugated system in the molecule.
Biochemical and Physiological Effects:
NPH is not used as a drug and has no known biochemical or physiological effects on humans or animals.
实验室实验的优点和局限性
The advantages of using NPH as a reagent in analytical chemistry include its high sensitivity and selectivity for carbonyl compounds. It is also relatively easy to synthesize and handle in the laboratory. However, NPH has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for the use of NPH in scientific research. One area of interest is the development of new methods for the analysis of carbonyl compounds using NPH. Another area of interest is the use of NPH in the analysis of other types of compounds, such as amino acids and proteins. Additionally, there may be potential applications for NPH in the development of new materials or in catalysis.
合成方法
NPH can be synthesized by the reaction of 4-nitrobenzaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by hydrazine to form NPH.
科学研究应用
NPH is used as a reagent in the analysis of carbonyl compounds, particularly in the determination of aldehydes and ketones. It is also used in the analysis of amino acids and proteins. NPH reacts with carbonyl compounds to form a yellow-colored product, which can be detected by UV-Vis spectroscopy.
属性
IUPAC Name |
2-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)17(20)21/h1-9,15H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSETGTAMPLET-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)


![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)